molecular formula C5H10NO7P B082596 gamma-Glutamyl phosphate CAS No. 13254-53-0

gamma-Glutamyl phosphate

Cat. No.: B082596
CAS No.: 13254-53-0
M. Wt: 227.11 g/mol
InChI Key: PJRXVIJAERNUIP-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-gamma-glutamyl phosphate is a gamma-glutamyl phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a L-gamma-glutamyl phosphate(2-). It is an enantiomer of a D-gamma-glutamyl phosphate.
L-Glutamic acid 5-phosphate, also known as L-glutam-5-yl phosphate or L-glutamyl 5-phosphoric acid, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Glutamic acid 5-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-glutamic acid 5-phosphate is primarily located in the mitochondria and cytoplasm. L-Glutamic acid 5-phosphate exists in all eukaryotes, ranging from yeast to humans. L-Glutamic acid 5-phosphate can be converted into L-glutamic gamma-semialdehyde;  which is catalyzed by the enzyme glutamate-5-semialdehyde dehydrogenase. Outside of the human body, L-glutamic acid 5-phosphate can be found in a number of food items such as apricot, carob, ceylon cinnamon, and peanut. This makes L-glutamic acid 5-phosphate a potential biomarker for the consumption of these food products.

Properties

CAS No.

13254-53-0

Molecular Formula

C5H10NO7P

Molecular Weight

227.11 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H10NO7P/c6-3(5(8)9)1-2-4(7)13-14(10,11)12/h3H,1-2,6H2,(H,8,9)(H2,10,11,12)/t3-/m0/s1

InChI Key

PJRXVIJAERNUIP-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)OP(=O)(O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)OP(=O)(O)O)C(C(=O)O)N

13254-53-0

physical_description

Solid

Synonyms

gamma-glutamyl phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Glutamyl phosphate
Reactant of Route 2
gamma-Glutamyl phosphate
Reactant of Route 3
gamma-Glutamyl phosphate
Reactant of Route 4
gamma-Glutamyl phosphate
Reactant of Route 5
gamma-Glutamyl phosphate
Reactant of Route 6
gamma-Glutamyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.